molecular formula C6H6NNaS B2618453 Sodium 2-methylpyridine-4-thiolate CAS No. 2155853-07-7

Sodium 2-methylpyridine-4-thiolate

Cat. No. B2618453
CAS RN: 2155853-07-7
M. Wt: 147.17
InChI Key: QXHPXGRKPYNKCO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Sodium 2-methylpyridine-4-thiolate, also known as Na-MPT, is a chemical compound that has gained significant interest in scientific research due to its unique properties. This compound has shown potential in various applications, including catalysis, electrochemistry, and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of Sodium 2-methylpyridine-4-thiolate is not fully understood, but it is believed to act as a reducing agent due to the presence of a thiol group. The thiol group can donate electrons to reduce metal ions, which can then form stable complexes with Sodium 2-methylpyridine-4-thiolate. The resulting complexes can then be used in various applications, including catalysis and electrochemistry.
Biochemical and Physiological Effects:
Sodium 2-methylpyridine-4-thiolate has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is considered safe for use in laboratory experiments. It is important to note that the compound should be handled with care and appropriate safety measures should be taken.

Advantages and Limitations for Lab Experiments

One of the main advantages of Sodium 2-methylpyridine-4-thiolate is its simplicity in synthesis and purification. It is also relatively inexpensive compared to other ligands used in coordination chemistry. However, Sodium 2-methylpyridine-4-thiolate has limited solubility in organic solvents, which can limit its use in certain applications. It is also important to note that Sodium 2-methylpyridine-4-thiolate can be air-sensitive and should be stored in a dry and inert atmosphere.

Future Directions

There are several future directions for Sodium 2-methylpyridine-4-thiolate research. One potential area of research is the synthesis of new metal complexes using Sodium 2-methylpyridine-4-thiolate as a ligand. These complexes can be used in various applications, including catalysis and electrochemistry. Another area of research is the use of Sodium 2-methylpyridine-4-thiolate as a reducing agent in organic synthesis. Finally, the use of Sodium 2-methylpyridine-4-thiolate as a stabilizer for nanoparticles is an emerging area of research that has shown promise in recent studies.
Conclusion:
In conclusion, Sodium 2-methylpyridine-4-thiolate is a unique and versatile chemical compound that has shown potential in various scientific research applications. Its simplicity in synthesis and purification, low toxicity, and low cost make it an attractive ligand for coordination chemistry. While its limitations should be considered, the future directions for Sodium 2-methylpyridine-4-thiolate research are promising, and it is likely to continue to be an important compound in scientific research.

Synthesis Methods

Sodium 2-methylpyridine-4-thiolate can be synthesized through a simple and efficient method using 2-methylpyridine-4-thiol and sodium hydroxide. The reaction takes place in an aqueous solution at room temperature, and the resulting product is a yellowish solid. The purity of the Sodium 2-methylpyridine-4-thiolate can be improved through recrystallization using an appropriate solvent.

Scientific Research Applications

Sodium 2-methylpyridine-4-thiolate has been extensively used in scientific research for various applications. It has been used as a ligand in coordination chemistry to synthesize metal complexes with unique properties. These complexes have shown potential in catalysis, electrochemistry, and as sensors for detecting metal ions. Sodium 2-methylpyridine-4-thiolate has also been used as a reducing agent in organic synthesis, and as a stabilizer for nanoparticles.

properties

IUPAC Name

sodium;2-methylpyridine-4-thiolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NS.Na/c1-5-4-6(8)2-3-7-5;/h2-4H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXHPXGRKPYNKCO-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)[S-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6NNaS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 2-methylpyridine-4-thiolate

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